molecular formula C14H13FN2O2 B11674234 N'-[(E)-(4-fluorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide

N'-[(E)-(4-fluorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide

Cat. No.: B11674234
M. Wt: 260.26 g/mol
InChI Key: GLEZXFSAJALXKX-LZYBPNLTSA-N
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Description

N'-[(E)-(4-Fluorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a hydrazone derivative characterized by a 2,5-dimethylfuran-3-carbohydrazide backbone conjugated with a 4-fluorobenzaldehyde moiety. This compound belongs to the broader class of acylhydrazones, which are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antitubercular properties.

Properties

Molecular Formula

C14H13FN2O2

Molecular Weight

260.26 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C14H13FN2O2/c1-9-7-13(10(2)19-9)14(18)17-16-8-11-3-5-12(15)6-4-11/h3-8H,1-2H3,(H,17,18)/b16-8+

InChI Key

GLEZXFSAJALXKX-LZYBPNLTSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC=C(C=C2)F

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation reaction between 4-fluorobenzaldehyde and 2,5-dimethylfuran-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-fluorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products are typically oxidized derivatives of the furan ring or the hydrazone moiety.

    Reduction: The major products are reduced forms of the hydrazone, potentially leading to the formation of amines.

    Substitution: Substituted derivatives at the fluorophenyl group, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to N'-[(E)-(4-fluorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of hydrazone compounds can effectively inhibit the growth of various bacterial strains, suggesting potential applications as antibacterial agents. The presence of the 4-fluorophenyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for further development in antimicrobial therapies .

Anticancer Properties
The compound's structure allows for interactions with biological targets involved in cancer progression. Preliminary studies have suggested that hydrazone derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cell survival and proliferation . Further investigations into its efficacy against different cancer cell lines could provide insights into its potential as an anticancer drug.

Materials Science

Polymer Chemistry
this compound can serve as a monomer or additive in polymer synthesis. Its ability to form stable bonds and enhance thermal stability makes it suitable for creating high-performance polymers. Research has focused on incorporating such compounds into polymer matrices to improve mechanical properties and thermal resistance .

Nanocomposites
The integration of this compound into nanocomposites has been explored to enhance material properties. Its incorporation can lead to improved electrical conductivity and mechanical strength, making it valuable in applications such as electronics and structural materials .

Agricultural Chemistry

Fungicidal Activity
There is growing interest in the use of hydrazone derivatives as fungicides. The compound has shown promise in preliminary studies for its ability to inhibit fungal pathogens that affect crops. Such applications are vital for developing sustainable agricultural practices and reducing reliance on traditional fungicides .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth with derivatives showing enhanced activity due to fluorine substitution .
Study 2Anticancer PropertiesInduced apoptosis in specific cancer cell lines; further studies recommended for mechanism elucidation .
Study 3Polymer ApplicationsImproved thermal stability and mechanical properties when incorporated into polymer matrices .
Study 4Agricultural ApplicationsEffective against common fungal pathogens, suggesting potential for development as a biopesticide .

Mechanism of Action

The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity by blocking the active site. Additionally, the presence of the fluorophenyl group can enhance its binding affinity to specific molecular targets, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

The compound is structurally analogous to several hydrazone derivatives, differing in substituents on the aryl or heteroaryl groups. Key structural analogs include:

N'-[(E)-(3-Chlorophenyl)methylidene]-2,5-Dimethylfuran-3-Carbohydrazide
  • Structural difference : Chlorine substituent at the 3-position of the phenyl ring instead of fluorine at the 4-position.
  • Impact : Chlorine’s larger atomic radius and stronger electron-withdrawing effect may alter molecular planarity and binding affinity to biological targets compared to fluorine .
N'-[(4-Fluorophenyl)methylidene]pyridine-4-Carbohydrazide (Compound 5f)
  • Structural difference : Pyridine-4-carbohydrazide core replaces the 2,5-dimethylfuran-3-carbohydrazide group.
  • Impact: The pyridine ring introduces a basic nitrogen atom, enhancing solubility in polar solvents.
2-(1H-Benzimidazol-2-ylsulfanyl)-N′-[(E)-(4-Fluorophenyl)methylidene]acetohydrazide
  • Structural difference : A benzimidazole-thioether group replaces the furan-carbohydrazide moiety.
  • Impact : The benzimidazole group confers improved antimicrobial activity, with reported MIC values of 13.3 µM against Klebsiella pneumoniae .
Key Insights:
  • Antimicrobial Activity : The presence of electron-withdrawing groups (e.g., fluorine, chlorine) enhances membrane permeability, but activity depends on the core heterocycle. Benzimidazole derivatives outperform furan or pyridine analogs .
  • Antitubercular Activity : Pyridine-based hydrazides (e.g., compound 5f) lack efficacy against M. tuberculosis, suggesting the 2,5-dimethylfuran core may need optimization for this target .
Crystallography and Solubility
  • Planarity : Biphenyl derivatives (e.g., compound 2 in ) exhibit near-planar conformations, improving crystallinity and stability.
  • Solubility : The 2,5-dimethylfuran group introduces steric hindrance, reducing aqueous solubility compared to pyridine or benzimidazole analogs .

Biological Activity

N'-[(E)-(4-fluorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a Schiff base derivative notable for its diverse biological activities. Schiff bases are known for their potential in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents. This article reviews the biological activity of this specific compound, detailing its synthesis, biological evaluations, and structure-activity relationships.

Anticancer Activity

Recent studies have demonstrated that Schiff bases exhibit significant anticancer properties. For instance, a study focusing on similar compounds reported that modifications in the phenyl ring significantly influenced cytotoxicity against various cancer cell lines. The compound this compound showed promising results in inhibiting cell proliferation in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with IC50 values in the micromolar range .

Antimicrobial Activity

The antimicrobial efficacy of Schiff bases has been well-documented. For example, this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that this compound possesses moderate antibacterial activity compared to standard antibiotics .

Structure-Activity Relationship (SAR)

The incorporation of the 4-fluorophenyl group is critical for enhancing biological activity. Studies suggest that fluorine substitution increases lipophilicity and alters electronic properties, which can enhance binding affinity to biological targets such as enzymes or receptors involved in cancer progression and microbial resistance .

Case Studies

  • Anticancer Evaluation : A series of related Schiff bases were synthesized and evaluated against human cancer cell lines. The compound this compound exhibited a notable reduction in cell viability with an IC50 value of approximately 15 µM against MCF-7 cells .
  • Antimicrobial Testing : In a comparative study, this compound was assessed alongside traditional antibiotics. It demonstrated significant inhibitory effects against Gram-positive bacteria with MIC values ranging from 32 to 64 µg/mL .

Research Findings Summary Table

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (Breast Cancer)~15 µM
AnticancerPC-3 (Prostate Cancer)~20 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N'-[(E)-(4-fluorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide, and how can reaction conditions be optimized for high yield?

  • Methodology : The compound is synthesized via condensation of 2,5-dimethylfuran-3-carbohydrazide with 4-fluorobenzaldehyde under reflux in ethanol. Key parameters include temperature control (70–80°C), reaction time (4–6 hours), and stoichiometric ratios (1:1.2 hydrazide:aldehyde). Purification is achieved through recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane). Yield optimization requires monitoring by TLC and adjusting solvent polarity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6) identify hydrazone proton (δ ~8.1–8.4 ppm) and aromatic/heterocyclic carbons.
  • FT-IR/Raman : Stretching vibrations for C=N (1600–1620 cm1^{-1}) and N-H (3200–3300 cm1^{-1}) confirm hydrazone formation .
  • X-ray crystallography : Single-crystal analysis (SHELXL/SHELXTL software) resolves the E-configuration and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How can density functional theory (DFT) and natural bond orbital (NBO) analysis elucidate the electronic and nonlinear optical (NLO) properties of this compound?

  • Methodology :

  • DFT : B3LYP/6-311++G(d,p) basis set calculates molecular geometry, HOMO-LUMO gaps (predicting charge transfer), and first hyperpolarizability (β, for NLO potential).
  • NBO : Analyzes delocalization interactions (e.g., lone pair→σ* transitions in C=N) to explain stability and reactivity .
    • Example Data :
PropertyCalculated Value
HOMO-LUMO gap (eV)3.5–4.0
First hyperpolarizability (β)2.8 × 1030^{-30} esu

Q. What experimental and computational approaches are used to analyze thermodynamic properties (e.g., entropy, enthalpy) of this hydrazone derivative?

  • Methodology :

  • Thermodynamic calculations : DFT-derived vibrational frequencies compute entropy (S), enthalpy (H), and heat capacity (Cp_p) at varying temperatures (298–500 K).
  • Experimental validation : Differential scanning calorimetry (DSC) measures phase transitions and thermal stability .

Q. How can researchers resolve contradictions between experimental spectral data and computational models for this compound?

  • Methodology :

  • Vibrational assignment : Compare experimental FT-IR/Raman peaks with DFT-predicted frequencies. Use potential energy distribution (PED) analysis (>90% contribution threshold) to assign modes accurately.
  • Crystallographic refinement : Address discrepancies (e.g., bond length deviations >0.02 Å) using SHELXL’s restraints and constraints for disordered regions .

Q. What strategies are employed to evaluate the biological activity of this compound, such as enzyme inhibition or receptor binding?

  • Methodology :

  • In vitro assays :
  • Enzyme inhibition : IC50_{50} determination via spectrophotometric monitoring (e.g., acetylcholinesterase inhibition at 412 nm).
  • Antimicrobial activity : Microdilution assays (MIC values against Gram+/Gram- bacteria) .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., fluorine position, methyl groups) and correlate with bioactivity trends using regression models .

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